(4-Ethoxybenzyl)triphenylphosphonium
CAS No.:
Cat. No.: VC14034393
Molecular Formula: C27H26OP+
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26OP+ |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | (4-ethoxyphenyl)methyl-triphenylphosphanium |
| Standard InChI | InChI=1S/C27H26OP/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21H,2,22H2,1H3/q+1 |
| Standard InChI Key | QCMHSYZNHGLMAU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Characteristics
(4-Ethoxybenzyl)triphenylphosphonium bromide (EBTPPB) has the molecular formula C₂₇H₂₆BrOP and a molecular weight of 477.37 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 225–228°C | |
| Boiling Point | 205°C (decomposes) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |
| Thermal Stability | Stable up to 200°C | |
| HOMO-LUMO Gap (ΔE) | 7.3774 eV |
The ethoxy group at the para position of the benzyl moiety enhances lipophilicity and electron density, facilitating strong adsorption on metal surfaces .
Synthesis and Optimization
EBTPPB is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-ethoxybenzyl bromide under reflux conditions . Key optimization parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Toluene or acetonitrile | 85–95% |
| Temperature | 80–110°C | |
| Reaction Time | 12–24 hours | |
| Purification | Recrystallization (acetone/ether) |
The absence of heavy metal catalysts (e.g., chromium-based oxidants) in modern syntheses reduces environmental toxicity .
Applications
Corrosion Inhibition
EBTPPB acts as a mixed-type inhibitor for mild steel in 0.5 M H₂SO₄, achieving 98% efficiency at 10⁻² M . Mechanisms include:
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Physisorption: Electrostatic interaction between the positively charged phosphonium group and the metal surface .
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Chemisorption: Covalent bonding via electron donation from the ethoxy group.
Electrochemical data from studies :
| Technique | Parameter | Value (10⁻² M EBTPPB) |
|---|---|---|
| Potentiodynamic Polarization | Corrosion Current (Iₜₐₖ) | 12.5 µA/cm² |
| Electrochemical Impedance | Charge Transfer Resistance | 1,850 Ω·cm² |
| Langmuir Isotherm | Adsorption Free Energy (ΔGₐds) | −37.2 kJ/mol |
Mitochondrial Targeting
The triphenylphosphonium (TPP⁺) moiety enables EBTPPB to accumulate in mitochondria (−180 mV membrane potential) . Applications include:
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Drug Delivery: Conjugation with antioxidants (e.g., coenzyme Q10) mitigates oxidative stress in neurodegenerative diseases .
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Imaging: TPP⁺-linked fluorophores enable real-time mitochondrial tracking in live cells .
Organic Synthesis
EBTPPB serves as a precursor in Wittig reactions for alkene synthesis. Example :
-
Deprotonation with KOtBu generates a reactive ylide.
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Reaction with aldehydes yields trans-alkenes (e.g., 4-nitrobenzaldehyde → 4-nitrostilbene, 92% yield).
| Hazard | Precaution |
|---|---|
| Skin Irritation (Category 2) | Use nitrile gloves |
| Eye Damage (Category 2) | Wear safety goggles |
| Respiratory Irritation | Use fume hood |
Environmental studies indicate low bioaccumulation potential (BCF < 100).
Comparative Analysis
EBTPPB outperforms analogous phosphonium salts in corrosion inhibition:
| Compound | Inhibition Efficiency (1 mM) | ΔE (eV) |
|---|---|---|
| EBTPPB | 98% | 7.3774 |
| Benzyltriphenylphosphonium | 85% | 8.1021 |
| Methyltriphenylphosphonium | 72% | 9.2345 |
The ethoxy group's electron-donating effect reduces the HOMO-LUMO gap, enhancing adsorption .
Research Advancements
Recent studies highlight:
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